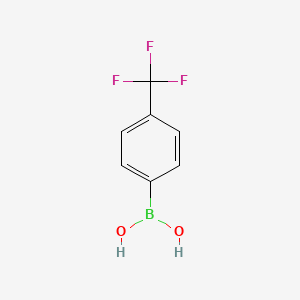
4-Trifluoromethylphenylboronic acid
Cat. No. B1664628
Key on ui cas rn:
128796-39-4
M. Wt: 189.93 g/mol
InChI Key: ALMFIOZYDASRRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06197798B1
Procedure details


A solution of p-trifluoromethylbromobenzene (814.8 g) and triisopropoxyborane (681.0 g) in tetrahydrofuran (6300 mL) is cooled to −78° and n-butyllithium (2.5 m in hexanes, 1448 mL) is added over 30 minutes at a temperature below −60° to yield p-trifluoromethylphenylboronic acid.




Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:8]=[CH:7][C:6](Br)=[CH:5][CH:4]=1.C([O:15][B:16](OC(C)C)[O:17]C(C)C)(C)C.C([Li])CCC>O1CCCC1>[F:1][C:2]([F:11])([F:10])[C:3]1[CH:8]=[CH:7][C:6]([B:16]([OH:17])[OH:15])=[CH:5][CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
814.8 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=CC=C(C=C1)Br)(F)F
|
|
Name
|
|
|
Quantity
|
681 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)OB(OC(C)C)OC(C)C
|
|
Name
|
|
|
Quantity
|
6300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
1448 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C1=CC=C(C=C1)B(O)O)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
